molecular formula C13H13N5O2 B5971338 NoName

NoName

Cat. No. B5971338
M. Wt: 271.27 g/mol
InChI Key: SZNCSGYMADDMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the combination of several chemical precursors. The synthesis method has been optimized to ensure high yields and purity of the final product. In

Scientific Research Applications

Geometric Deep Learning

  • Application : Geometric deep learning extends the power of neural networks beyond Euclidean data, applicable in computational social sciences, communications, brain imaging, genetics, and computer graphics. These applications involve analyzing complex geometric data on a large scale, such as social networks or sensor networks (Bronstein et al., 2016).

NONO Protein in Biology

  • Application : NONO, a central player in nuclear gene regulation, has applications in molecular biology. Research overcoming purification and data collection issues in the study of NONO homodimers enhances understanding of its biological functions (Knott et al., 2016).

Genetic Engineering Research

  • Application : Non-patent citation analysis in genetic engineering demonstrates the significant impact of scientific research on technology development. This highlights the crucial role of academic research in influencing technological advancements in genetic engineering (Lo, 2009).

Primate Models in Biomedical Research

  • Application : Nonhuman primates (NHPs) are vital in biomedical research due to their similarity to humans in various biological aspects. They are essential for advancing knowledge in biomedicine and biology, particularly in areas like neuroscience, developmental biology, and social complexity (Phillips et al., 2014).

Morinda Citrifolia (Noni) Research

  • Application : Morinda Citrifolia, known as Noni, has been the subject of research due to its broad range of therapeutic effects. Studies focus on understanding its antibacterial, antiviral, antitumor, and other medicinal properties (Wang et al., 2002).

NONO Knockout in Stem Cell Research

  • Application : Research involving NONO knockout in human-induced pluripotent stem cells provides insights into the pathogenic mechanisms of conditions like noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).

Nonclinical Statistics in Drug Development

  • Application : Nonclinical statistical applications in drug development encompass discovery/pharmacology, drug safety/toxicology, and chemistry, manufacturing and controls. These applications are critical in decision-making, risk assessments, and improving drug development efficiency (Altan & Kolassa, 2019).

properties

IUPAC Name

1,3-dimethyl-8-(3-methylpyridin-1-ium-1-yl)-2-oxopurin-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-5-4-6-18(7-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNCSGYMADDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C2=NC3=C(N(C(=O)N(C3=N2)C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.